Ac-Gly-Pro-AFC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

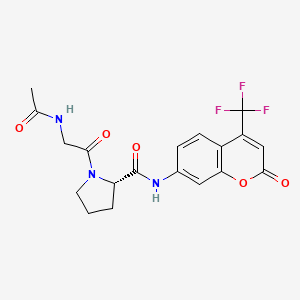

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2-acetamidoacetyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O5/c1-10(26)23-9-16(27)25-6-2-3-14(25)18(29)24-11-4-5-12-13(19(20,21)22)8-17(28)30-15(12)7-11/h4-5,7-8,14H,2-3,6,9H2,1H3,(H,23,26)(H,24,29)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKLIRUAUNZTRY-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N1CCC[C@H]1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133586 | |

| Record name | L-Prolinamide, N-acetylglycyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886993-02-8 | |

| Record name | L-Prolinamide, N-acetylglycyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886993-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Prolinamide, N-acetylglycyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of Ac-Gly-Pro-AFC fluorescence?

An In-depth Technical Guide to the Mechanism of Ac-Gly-Pro-AFC Fluorescence

Introduction

Acetyl-Glycyl-L-Prolyl-7-amino-4-trifluoromethylcoumarin (this compound) is a fluorogenic substrate meticulously designed for the sensitive detection and quantification of specific post-proline cleaving endopeptidase activity. Its principal application lies in the characterization of Fibroblast Activation Protein (FAP), a serine protease implicated in tumor growth and tissue remodeling.[1][2][3][4] The substrate is also utilized in studying the broader family of prolyl oligopeptidases, including Dipeptidyl Peptidase IV (DPP-IV), though with different specificity.[5][6] This guide elucidates the core mechanism of its fluorescence, presents key quantitative data, and provides detailed experimental protocols for its application in research and drug development.

Core Mechanism of Fluorescence

The fluorescence mechanism of this compound is based on the principle of enzymatic release of a quenched fluorophore. In its intact, conjugated state, the 7-amino-4-trifluoromethylcoumarin (AFC) moiety is non-fluorescent. The acetylated dipeptide (Ac-Gly-Pro) effectively quenches the intrinsic fluorescence of the AFC group.

The enzymatic reaction proceeds as follows:

-

Enzyme Binding: A specific endopeptidase, such as FAP, recognizes and binds to the Gly-Pro dipeptide sequence.

-

Proteolytic Cleavage: The enzyme catalyzes the hydrolysis of the amide bond between the C-terminus of the proline residue and the amino group of the AFC molecule.

-

Fluorophore Release: This cleavage releases the free AFC molecule.

-

Fluorescence Emission: Unbound from the quenching peptide, the free AFC molecule can now be excited by light at its maximum absorbance wavelength and will subsequently emit a strong fluorescent signal.[7][8] This emitted fluorescence is directly proportional to the amount of AFC released and, therefore, to the enzymatic activity present in the sample.

The released fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC), has distinct spectral properties that are leveraged for its detection.[9][10]

Enzyme Specificity and Kinetics

This compound is a specific substrate for the endopeptidase activity of Fibroblast Activation Protein (FAP).[1][2][4] It is also cleaved by other dipeptidyl peptidases like DPP-IV, DPP8, and DPP9, which are known to cleave peptides with L-proline at the penultimate position.[6] However, the kinetic parameters indicate a high specificity for FAP. When studying a mixed sample, specific inhibitors are often necessary to differentiate the activity of FAP from other peptidases.[5][11]

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative parameters for this compound and its fluorescent product, AFC.

Table 1: Physicochemical and Spectral Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) |

|---|---|---|---|---|

| This compound | C₁₉H₁₈F₃N₃O₅ | 425.36[12][13] | N/A (Quenched) | N/A (Quenched) |

| AFC (Fluorophore) | C₁₀H₆F₃NO₂ | 229.16[7][10] | 376 - 400[7][8][9] | 482 - 505[4][8][9] |

Table 2: Kinetic Parameters for FAP

| Parameter | Value | Source |

|---|---|---|

| K_m | 330 ± 30 µM | [1][14] |

| k_cat | 7.7 ± 0.2 s⁻¹ |[1][14] |

Experimental Protocols

This section provides a detailed methodology for a standard FAP or DPP-IV activity assay and an inhibitor screening protocol using this compound.

Protocol 1: Enzyme Activity Assay

This protocol is designed to measure the kinetic activity of a purified enzyme or enzyme in a biological sample like serum or cell lysate.

1. Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[15] Prepare by diluting a 10X stock. Store at 4°C.

-

Enzyme Solution: Prepare a stock solution of recombinant FAP or DPP-IV. Just before the assay, thaw on ice and dilute to the desired working concentration (e.g., 1-10 ng per reaction) in cold Assay Buffer.[6][15] Keep on ice.

-

Substrate Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute with Assay Buffer to the final desired concentration (e.g., 2x the final assay concentration, typically 100-500 µM). Protect from light.

-

AFC Standard: Prepare a 1 mM stock solution of AFC in DMSO.[10] Create a standard curve by serially diluting in Assay Buffer to concentrations ranging from 0 to 50 µM. This is crucial for converting relative fluorescence units (RFU) to the concentration of the product.

2. Assay Procedure (96-well plate format):

-

Add 50 µL of Assay Buffer to each well of a black, clear-bottom 96-well plate.

-

For sample wells, add 10 µL of the diluted enzyme solution.

-

For background control wells, add 10 µL of Assay Buffer instead of the enzyme.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 40 µL of the pre-warmed Substrate Solution to all wells. The final reaction volume is 100 µL.

-

Immediately place the plate in a fluorescence microplate reader.

3. Data Acquisition:

-

Set the plate reader to measure fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4][8]

-

Record fluorescence intensity every 1-2 minutes for a period of 30-60 minutes at 37°C.

4. Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all sample readings.

-

Plot the fluorescence intensity (RFU) against time. The initial, linear portion of this curve represents the reaction rate (V₀).

-

Calculate the slope of this linear portion (ΔRFU/min).

-

Use the AFC standard curve to convert the rate from RFU/min to µmol/min.

-

Enzyme activity (Units/mL) is calculated based on the rate of AFC production, the volume of the enzyme used, and its dilution factor. One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at 37°C.[16]

Protocol 2: Inhibitor Screening Assay

This protocol is adapted to screen for potential inhibitors of FAP or DPP-IV.

1. Reagent and Plate Setup:

-

Prepare reagents as described in Protocol 1. Additionally, dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

In a 96-well plate, set up the following wells in triplicate:

2. Assay Procedure:

-

Cover the plate and incubate for 10-15 minutes at 37°C to allow inhibitors to interact with the enzyme.

-

Initiate the reactions by adding 50 µL of the Substrate Solution to all wells.

-

Immediately begin kinetic measurement as described in Protocol 1.

3. Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear phase of fluorescence increase over time.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_100%_activity - V_background)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Conclusion

This compound is a robust and sensitive tool for probing the activity of FAP and other prolyl oligopeptidases. Its mechanism, based on the enzymatic release of the highly fluorescent AFC molecule, allows for continuous, real-time monitoring of enzyme kinetics. The detailed protocols provided herein offer a standardized framework for researchers to reliably quantify enzyme activity and screen for novel inhibitors, facilitating advancements in drug discovery and the understanding of protease biology in health and disease.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]

- 10. AFC (7-Amino-4-trifluoromethylcoumarin) | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 886993-02-8 [amp.chemicalbook.com]

- 13. This compound | 886993-02-8 | FA110612 | Biosynth [biosynth.com]

- 14. This compound -上海鸿肽生物科技有限公司 [hongtide.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis and Purification of Ac-Gly-Pro-AFC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the synthesis and purification of Acetyl-Glycyl-L-Prolyl-7-amino-4-trifluoromethylcoumarin (Ac-Gly-Pro-AFC), a widely utilized fluorogenic substrate for dipeptidyl peptidase IV (DPP-IV) and other related proline-specific peptidases. The following sections detail the chemical synthesis, purification protocols, and characterization of this important research tool.

Introduction

This compound is a sensitive and specific substrate for enzymes that cleave X-Prolyl or X-Alanyl dipeptides from the N-terminus of polypeptides. Upon enzymatic cleavage of the Pro-AFC bond, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released, resulting in a measurable increase in fluorescence intensity. This property makes this compound an invaluable reagent in high-throughput screening for inhibitors of enzymes such as DPP-IV, which is a key target in the development of therapeutics for type 2 diabetes. The synthesis and subsequent purification of high-purity this compound are critical for obtaining accurate and reproducible experimental results.

Synthesis of this compound

The synthesis of this compound is most effectively achieved using Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of excess reagents drives reactions to completion, and purification is simplified by washing the resin-bound product. The general strategy involves the sequential coupling of proline and glycine, followed by N-terminal acetylation and finally, the coupling of the dipeptide to 7-amino-4-trifluoromethylcoumarin.

Experimental Protocol: Solid-Phase Synthesis

A standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is employed for the synthesis of the Ac-Gly-Pro dipeptide.

Table 1: Materials and Reagents for Synthesis

| Material/Reagent | Grade/Purity | Supplier (Example) |

| Rink Amide Resin | 100-200 mesh, 0.5-0.8 mmol/g | Sigma-Aldrich |

| Fmoc-Pro-OH | >99% | Bachem |

| Fmoc-Gly-OH | >99% | Bachem |

| 7-Amino-4-trifluoromethylcoumarin | >98% | Cayman Chemical |

| N,N'-Diisopropylcarbodiimide (DIC) | >99% | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | >98% | Sigma-Aldrich |

| Piperidine | ACS Grade | Fisher Scientific |

| Acetic Anhydride | ACS Grade | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Trifluoroacetic acid (TFA) | ACS Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | >98% | Sigma-Aldrich |

Protocol:

-

Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc-Proline Coupling:

-

Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF and DCM.

-

Activate Fmoc-Pro-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc-Glycine Coupling:

-

Deprotect the resin-bound proline by treating with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF and DCM.

-

Activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

N-Terminal Acetylation:

-

Deprotect the resin-bound glycine by treating with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF and DCM.

-

Treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes.

-

Wash the resin with DMF and DCM.

-

-

Cleavage from Resin and Coupling to AFC:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2 hours to cleave the Ac-Gly-Pro peptide.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and dry the crude Ac-Gly-Pro peptide.

-

Dissolve the crude peptide and 7-amino-4-trifluoromethylcoumarin (1.2 eq.) in DMF.

-

Add a coupling agent such as HATU (1.2 eq.) and DIPEA (2 eq.) and stir overnight at room temperature.

-

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Synthesis Workflow Diagram

Ac-Gly-Pro-AFC: A Comprehensive Technical Guide to a Selective Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and applications of the fluorogenic substrate Acetyl-Glycyl-Prolyl-7-Amino-4-trifluoromethylcoumarin (Ac-Gly-Pro-AFC). Initially developed as a selective tool for studying the enzymatic activity of Fibroblast Activation Protein (FAP), its unique properties have positioned it as a valuable reagent in protease research and drug discovery. This document details the historical context of its development, its synthesis, and its enzymatic kinetics with key proteases. Furthermore, it provides detailed experimental protocols for its use in enzyme assays and inhibitor screening, alongside visualizations of relevant signaling pathways and experimental workflows.

Discovery and History

The development of this compound emerged from the need for selective substrates to differentiate the activity of two closely related serine proteases: Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP4). Both enzymes recognize substrates containing a penultimate proline residue, leading to significant cross-reactivity with early fluorogenic substrates.

Prior to 2006, substrates like Gly-Pro-AMC (7-amino-4-methylcoumarin) were widely used to measure dipeptidyl peptidase activity. However, these substrates were efficiently cleaved by both FAP and DPP4, making it challenging to specifically study the activity of FAP, a promising target in cancer therapy and other fibro-proliferative diseases.

A pivotal breakthrough came from the work of Edosada and colleagues in 2006, published in the Journal of Biological Chemistry.[1] Their research focused on exploiting a key difference between the two enzymes: FAP possesses endopeptidase activity, while DPP4 is strictly an exopeptidase. This means FAP can cleave peptide bonds internally within a peptide chain, whereas DPP4 can only cleave dipeptides from the N-terminus.

The researchers hypothesized that an N-terminally blocked substrate would be resistant to cleavage by DPP4 but could still be processed by the endopeptidase activity of FAP. This led to the design and synthesis of this compound, where the acetyl group (Ac) blocks the N-terminus. Their study demonstrated that this compound is indeed a selective substrate for FAP, exhibiting robust cleavage by FAP while showing minimal hydrolysis by DPP4.[1] This discovery provided a crucial tool for the specific investigation of FAP activity and paved the way for the development of selective FAP inhibitors.

Physicochemical Properties and Synthesis

This compound is a synthetic peptide derivative with a molecular weight of 425.36 g/mol and the chemical formula C₁₉H₁₈F₃N₃O₅. The molecule consists of an N-terminally acetylated Gly-Pro dipeptide linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). The AFC fluorophore is weakly fluorescent when conjugated to the peptide. Upon enzymatic cleavage of the amide bond between proline and AFC, the free AFC is released, resulting in a significant increase in fluorescence.

Synthesis of this compound

Step 1: Synthesis of 7-Amino-4-trifluoromethylcoumarin (AFC)

The synthesis of the AFC fluorophore has been described in the literature.[2]

Step 2: Synthesis of N-Acetyl-Gly-Pro Dipeptide

-

Protection of Proline: The synthesis begins with the protection of the carboxylic acid group of L-proline, typically as a methyl or ethyl ester, to prevent side reactions.

-

Coupling of Glycine: N-terminally protected glycine (e.g., with a Boc or Fmoc group) is then coupled to the proline ester using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or HBTU.

-

Deprotection of Glycine: The N-terminal protecting group of glycine is removed.

-

Acetylation: The free amino group of the glycyl residue is then acetylated using acetic anhydride or acetyl chloride.

-

Deprotection of Proline: The ester protecting group on the proline is removed by saponification to yield the free carboxylic acid of Ac-Gly-Pro.

Step 3: Coupling of Ac-Gly-Pro to AFC

-

Activation of Ac-Gly-Pro: The carboxylic acid of the Ac-Gly-Pro dipeptide is activated, for example, by conversion to an acid chloride or by using a coupling agent.

-

Coupling Reaction: The activated dipeptide is then reacted with 7-amino-4-trifluoromethylcoumarin to form the final product, this compound.

-

Purification: The final compound is purified using techniques such as column chromatography and/or recrystallization to ensure high purity.

Quantitative Data: Enzymatic Kinetics

The key feature of this compound is its selectivity for FAP over DPP4 and other related proteases. This selectivity is reflected in its kinetic parameters, specifically the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| FAP | 330 | 7.7 | 2.3 x 10⁴ | [1] |

| DPP4 | >1000 | - | - | [1] |

| DPP8 | - | - | - | |

| DPP9 | - | - | - |

Experimental Protocols

FAP Enzyme Activity Assay

This protocol is adapted from the principles described in the literature for fluorogenic protease assays.[1]

Materials:

-

Recombinant human FAP enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 140 mM NaCl

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

-

DMSO for substrate stock solution

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare Working Solutions:

-

Dilute the FAP enzyme in Assay Buffer to the desired working concentration (e.g., 10 nM).

-

Dilute the this compound stock solution in Assay Buffer to a series of working concentrations (e.g., for Km determination, concentrations ranging from 0.1x to 10x the expected Km).

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the FAP enzyme working solution.

-

Include control wells with 50 µL of Assay Buffer only (no enzyme) to measure background fluorescence.

-

-

Initiate Reaction:

-

Start the reaction by adding 50 µL of the this compound working solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Subtract the background fluorescence from the fluorescence readings of the enzyme-containing wells.

-

Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

For Km and kcat determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

High-Throughput Screening (HTS) for FAP Inhibitors

This protocol provides a framework for screening compound libraries for FAP inhibitory activity.

Materials:

-

Recombinant human FAP enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 140 mM NaCl

-

Compound library dissolved in DMSO

-

Positive control inhibitor (e.g., a known FAP inhibitor)

-

384-well black microplates

-

Automated liquid handling system

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute FAP enzyme in Assay Buffer to a concentration that gives a robust signal within the linear range of the assay.

-

Prepare this compound in Assay Buffer at a concentration equal to its Km value (approximately 330 µM).

-

-

Compound Plating:

-

Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of the 384-well plate.

-

Include control wells:

-

Negative control (DMSO only, no inhibitor)

-

Positive control (known FAP inhibitor)

-

-

-

Enzyme Addition and Pre-incubation:

-

Add 10 µL of the diluted FAP enzyme solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.

-

-

Substrate Addition and Reaction:

-

Add 10 µL of the this compound solution to each well to start the reaction.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).

-

Measure the end-point fluorescence intensity in a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the controls.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Fibroblast Activation Protein (FAP) Signaling

FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) and in the stroma of many epithelial cancers. Its enzymatic activity is implicated in tumor growth, invasion, and metastasis through the degradation of extracellular matrix components and the processing of signaling molecules.

Caption: FAP signaling pathway in the tumor microenvironment.

Dipeptidyl Peptidase IV (DPP4) Signaling

DPP4 is a transmembrane glycoprotein with a primary role in glucose homeostasis through the degradation of incretin hormones. It is a well-established target for the treatment of type 2 diabetes.

Caption: DPP4 signaling pathway in glucose metabolism.

Experimental Workflows

Workflow for FAP Inhibitor Screening

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify FAP inhibitors using this compound.

Caption: High-throughput screening workflow for FAP inhibitors.

Conclusion

This compound stands as a testament to the power of rational substrate design in advancing our understanding of complex biological systems. Its development provided a much-needed tool for the selective study of FAP, an enzyme of significant interest in oncology and other diseases. This technical guide has provided a comprehensive overview of its discovery, synthesis, and application, equipping researchers with the knowledge and protocols necessary to effectively utilize this valuable fluorogenic substrate in their own investigations. As research into FAP and related proteases continues, this compound will undoubtedly remain an important reagent for elucidating enzymatic function and discovering novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives (Journal Article) | OSTI.GOV [osti.gov]

- 3. Facile synthesis of 7-amino-4-carbamoylmethylcoumarin (ACC)-containing solid supports and their corresponding fluorogenic protease substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine [beilstein-journals.org]

An In-depth Technical Guide to Ac-Gly-Pro-AFC: A Fluorogenic Substrate for Fibroblast Activation Protein (FAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Pro-AFC (Acetyl-Glycyl-Prolyl-7-amino-4-trifluoromethylcoumarin) is a synthetic fluorogenic substrate designed for the sensitive and specific measurement of Fibroblast Activation Protein (FAP) activity. FAP, a type II transmembrane serine protease, is minimally expressed in healthy tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in sites of tissue remodeling and inflammation. This differential expression makes FAP a compelling target for cancer diagnostics and therapeutics. This guide provides a comprehensive overview of the molecular characteristics, experimental applications, and relevant biological pathways associated with this compound.

Core Molecular and Spectroscopic Data

This compound is a custom-synthesized peptide derivative that, upon cleavage by FAP, releases the highly fluorescent compound 7-amino-4-trifluoromethylcoumarin (AFC). The key quantitative data for this substrate are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Weight | 425.36 g/mol | [1][2] |

| Chemical Formula | C₁₉H₁₈F₃N₃O₅ | [1][2] |

| Michaelis-Menten Constant (Kₘ) | 330 ± 30 μM | [3] |

| Catalytic Rate Constant (k_cat) | 7.7 ± 0.2 s⁻¹ | [3] |

| Excitation Wavelength (of AFC) | ~400 nm | [4][5] |

| Emission Wavelength (of AFC) ** | ~505 nm | [4][5] |

Experimental Protocols

FAP Activity Assay using this compound

This protocol is adapted from established methods for measuring FAP activity using fluorogenic substrates.

Materials:

-

Recombinant human FAP

-

This compound substrate

-

Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5

-

DMSO (for dissolving the substrate)

-

Black 96-well or 384-well microplate

-

Fluorescence plate reader with excitation at ~400 nm and emission at ~505 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the substrate to the desired working concentration in Assay Buffer. A typical starting concentration for the assay is 2x the Kₘ value.

-

Enzyme Preparation: Dilute the recombinant human FAP to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but a starting point could be in the low nanomolar range.

-

Assay Reaction:

-

Add 50 µL of the diluted FAP enzyme solution to each well of the microplate.

-

To initiate the reaction, add 50 µL of the diluted this compound substrate solution to each well.

-

Include control wells:

-

Substrate Blank: 50 µL of Assay Buffer and 50 µL of the substrate solution (no enzyme).

-

Enzyme Blank: 50 µL of the enzyme solution and 50 µL of Assay Buffer (no substrate).

-

-

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode. Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate blank) from all readings.

-

Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.

-

The rate of reaction can be converted to the concentration of product formed using a standard curve generated with free AFC.

-

Signaling Pathways and Biological Context

FAP is implicated in several signaling pathways that are crucial for tumor progression, invasion, and metastasis. Understanding these pathways provides a biological context for the use of this compound in research.

Caption: FAP influences key oncogenic signaling pathways including PI3K/AKT, SHH/GLI1, and ERK.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing FAP inhibitors using this compound.

References

Navigating the Matrix: A Technical Guide to the Solubility and Stability of Ac-Gly-Pro-AFC in Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Pro-AFC (N-acetylglycyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-prolinamide) is a fluorogenic substrate widely employed in the characterization of post-proline cleaving serine proteases, most notably Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV). The enzymatic cleavage of the bond between proline and 7-amino-4-trifluoromethylcoumarin (AFC) liberates the highly fluorescent AFC molecule, providing a sensitive and continuous measure of enzyme activity. Accurate and reproducible enzymatic assays are critically dependent on the proper handling of this substrate, particularly its solubility and stability in aqueous buffer systems. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, along with detailed experimental protocols for their determination.

Core Concepts: Solubility and Stability

The utility of this compound in enzymatic assays is fundamentally governed by two key physicochemical properties:

-

Solubility: The maximum concentration to which a compound can be dissolved in a given solvent to form a homogenous solution. For this compound, achieving a sufficient concentration in an aqueous buffer without precipitation is essential for kinetic studies.

-

Stability: The resistance of the compound to chemical degradation under specific conditions (e.g., pH, temperature, light exposure). The hydrolysis of the amide bond in this compound, either autocatalytic or buffer-catalyzed, can lead to the release of AFC, resulting in high background fluorescence and inaccurate enzyme activity measurements.

Data Presentation: Solubility and Storage of this compound

Quantitative data on the solubility and stability of this compound in a wide range of aqueous buffers is not extensively documented in publicly available literature. The information available is primarily from commercial suppliers and incidental mentions in research articles.

Table 1: Reported Solubility of this compound

| Solvent | Reported Solubility | Source |

| DMSO | ≥10 mg/mL | Commercial Supplier Data Sheets |

| Ethanol | ≥10 mg/mL | Commercial Supplier Data Sheets |

| Water | Information not available | - |

| Aqueous Buffers | Information not available | - |

Table 2: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Source |

| Solid | -20°C to -15°C | Years | Commercial Supplier Recommendations |

| Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months[1] | Commercial Supplier Recommendations |

Experimental Protocols

Given the limited availability of specific data, researchers are encouraged to empirically determine the solubility and stability of this compound in their buffer systems of interest. The following protocols provide a framework for these assessments.

Protocol 1: Determination of this compound Solubility in Aqueous Buffers

This protocol outlines a method to estimate the solubility of this compound in a specific aqueous buffer using serial dilutions and visual inspection.

Materials:

-

This compound

-

DMSO (anhydrous)

-

Aqueous buffer of interest (e.g., Tris-HCl, PBS, MES)

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a high-concentration stock solution: Dissolve a known mass of this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your aqueous buffer of interest. For example, create a 2-fold serial dilution series in 1.5 mL microcentrifuge tubes, with the final concentration of DMSO kept constant and at a low percentage (e.g., <1% v/v) to minimize its effect on the assay.

-

Equilibration: Vortex each dilution thoroughly and allow them to equilibrate at the desired experimental temperature (e.g., room temperature, 37°C) for a set period (e.g., 1-2 hours).

-

Visual Inspection: After equilibration, visually inspect each tube for any signs of precipitation. The highest concentration that remains a clear, homogenous solution is an estimate of the solubility limit.

-

(Optional) Spectroscopic Confirmation: Centrifuge all tubes at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully transfer the supernatant to a new tube and measure the absorbance or fluorescence. A plateau in the absorbance/fluorescence reading with increasing initial concentration indicates that the solubility limit has been reached.

Protocol 2: Assessment of this compound Stability in Aqueous Buffers

This protocol describes a method to evaluate the stability of this compound over time in different buffers and at various temperatures by monitoring the increase in background fluorescence due to spontaneous hydrolysis.

Materials:

-

This compound

-

DMSO (anhydrous)

-

A panel of aqueous buffers with varying pH values (e.g., citrate buffer pH 5, phosphate buffer pH 7.4, Tris buffer pH 8.0)

-

96-well black microplate

-

Fluorescence plate reader

-

Incubator or temperature-controlled plate reader

Procedure:

-

Prepare a working solution: Dilute a DMSO stock solution of this compound into each of the test buffers to a final concentration typically used in an enzyme assay (e.g., 10-100 µM). Ensure the final DMSO concentration is low and consistent across all samples.

-

Plate Setup: Pipette replicate wells of each buffer/substrate mixture into a 96-well black microplate. Include buffer-only wells as a blank.

-

Kinetic Measurement: Place the microplate in a fluorescence plate reader set to the excitation and emission wavelengths for AFC (typically around 400 nm excitation and 505 nm emission).

-

Incubation and Monitoring: Incubate the plate at the desired temperature (e.g., 25°C, 37°C) and monitor the fluorescence intensity in each well over an extended period (e.g., every 5 minutes for several hours).

-

Data Analysis: For each buffer condition, plot the fluorescence intensity versus time. A significant increase in fluorescence over time indicates substrate instability (hydrolysis). The rate of this increase can be used to compare the stability of this compound in different buffers. The buffer system that shows the lowest rate of fluorescence increase is the most suitable for minimizing background signal in an enzymatic assay.

Mandatory Visualizations

The following diagrams illustrate the enzymatic cleavage of this compound and a typical experimental workflow for assessing enzyme activity.

Caption: Enzymatic cleavage of this compound by FAP or DPP-IV.

Caption: Workflow for a typical fluorogenic enzyme assay using this compound.

Conclusion and Recommendations

The solubility and stability of this compound are paramount for obtaining reliable and reproducible data in enzymatic assays. While it is known to be soluble in organic solvents like DMSO, its solubility in aqueous buffers can be limited and should be determined empirically. The stability of this compound in aqueous solutions is pH and temperature-dependent. To ensure data integrity, it is strongly recommended that researchers:

-

Prepare fresh dilutions of this compound in the chosen assay buffer from a DMSO stock solution immediately before use.

-

Avoid prolonged storage of this compound in aqueous buffers.

-

Perform stability tests, as outlined in this guide, to select a buffer system that minimizes substrate hydrolysis under the specific experimental conditions.

-

Always include a "substrate only" control (without enzyme) in enzymatic assays to measure and correct for any background fluorescence resulting from substrate instability.

By following these guidelines and employing the provided protocols, researchers can confidently utilize this compound to its full potential in the study of FAP, DPP-IV, and other related proteases.

References

An In-depth Technical Guide to Ac-Gly-Pro-AFC (CAS Number 886993-02-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Pro-AFC, with the CAS number 886993-02-8, is a synthetic fluorogenic substrate with critical applications in the study of post-proline cleaving serine proteases.[1][2][3][4] Its primary utility lies in the sensitive and specific determination of the endopeptidase activity of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane glycoprotein that is overexpressed in the stroma of a majority of epithelial cancers and at sites of tissue remodeling, making it a significant target in oncology and fibrosis research. This guide provides a comprehensive overview of the technical data and experimental applications of this compound.

Core Properties and Specifications

This compound is a well-characterized peptide derivative with the following key properties:

| Property | Value | Reference |

| CAS Number | 886993-02-8 | [5] |

| Molecular Formula | C19H18F3N3O5 | [5] |

| Molecular Weight | 425.36 g/mol | [5][6] |

| Synonyms | Ac-GP-AFC | |

| Purity | Typically ≥98% | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and ethanol (≥10 mg/ml) | |

| Storage | Store at -20°C for long-term stability (≥4 years) |

Biochemical and Fluorescent Data

The utility of this compound as a research tool is defined by its interaction with FAP and its fluorescent properties. Upon enzymatic cleavage of the amide bond between the proline and the 7-amino-4-trifluoromethylcoumarin (AFC) group by FAP, the highly fluorescent AFC is released.[7] The increase in fluorescence intensity is directly proportional to the enzymatic activity.

| Parameter | Value | Enzyme | Reference |

| Excitation Wavelength | 400 nm | N/A | [7] |

| Emission Wavelength | 505 nm | N/A | [7] |

| Michaelis Constant (Km) | 330 ± 30 µM | Fibroblast Activation Protein (FAP) | [4][6] |

| Catalytic Rate Constant (kcat) | 7.7 ± 0.2 s⁻¹ | Fibroblast Activation Protein (FAP) | [4][6] |

Signaling and Cleavage Pathway

The enzymatic reaction of FAP with this compound is a specific proteolytic event. FAP, a member of the serine protease family, recognizes and cleaves the peptide bond on the carboxyl side of the proline residue. This specificity is crucial for its use in distinguishing FAP activity from that of other proteases.

Figure 1: Enzymatic cleavage of this compound by FAP.

Experimental Protocols

FAP Activity Assay

This protocol outlines a typical procedure for measuring FAP activity in purified enzyme preparations or biological samples using this compound.

Materials:

-

This compound

-

Purified FAP enzyme or cell/tissue lysate

-

Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, pH 7.5)

-

DMSO for substrate stock solution

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare working solutions:

-

Dilute the FAP enzyme or sample to the desired concentration in Assay Buffer.

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical final concentration is in the range of the Km value (e.g., 300-500 µM).

-

-

Assay Setup:

-

Add 50 µL of the diluted FAP enzyme or sample to each well of the 96-well plate.

-

Include a negative control with Assay Buffer instead of the enzyme/sample.

-

Include a substrate blank with Assay Buffer and the substrate working solution.

-

-

Initiate the reaction: Add 50 µL of the this compound working solution to each well.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes) at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Data Analysis:

-

Subtract the background fluorescence (substrate blank) from all readings.

-

Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot.

-

The FAP activity can be calculated using a standard curve of free AFC.

-

FAP Inhibitor Screening Assay

This protocol can be adapted to screen for potential FAP inhibitors.

Procedure:

-

Follow steps 1 and 2 of the FAP Activity Assay protocol.

-

Inhibitor Incubation:

-

Add 40 µL of the diluted FAP enzyme to each well.

-

Add 10 µL of the test inhibitor compound at various concentrations (or vehicle control) to the wells.

-

Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Initiate the reaction: Add 50 µL of the this compound working solution to each well.

-

Fluorescence Measurement and Data Analysis: Proceed with steps 5 and 6 of the FAP Activity Assay protocol. The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Experimental Workflow

The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify FAP inhibitors using this compound.

Figure 2: High-throughput screening workflow for FAP inhibitors.

Conclusion

This compound is a robust and specific tool for the investigation of Fibroblast Activation Protein. Its well-defined chemical and fluorescent properties, combined with its specific cleavage by FAP, make it an invaluable substrate for enzyme activity assays, kinetic studies, and inhibitor screening campaigns. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of FAP biology and its role in disease.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Abrogation of fibroblast activation protein enzymatic activity attenuates tumor growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 6. usbio.net [usbio.net]

- 7. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Specificity of Ac-Gly-Pro-AFC: A Technical Guide to its Role in Dipeptidyl Peptidase and Fibroblast Activation Protein Inhibition

For Immediate Release

SOUTH SAN FRANCISCO, CA – November 7, 2025 – In the landscape of drug discovery, particularly for metabolic and oncological diseases, the precise characterization of enzyme activity and inhibition is paramount. This technical guide provides an in-depth analysis of Acetyl-Glycyl-Prolyl-7-Amino-4-trifluoromethylcoumarin (Ac-Gly-Pro-AFC), a fluorogenic substrate utilized in the study of dipeptidyl peptidases (DPPs) and Fibroblast Activation Protein (FAP). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the substrate's utility, detailed experimental protocols, and a comparative analysis of its enzymatic kinetics.

Introduction: The Significance of Dipeptidyl Peptidase IV (DPP4)

Dipeptidyl peptidase IV (DPP4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a critical role in glucose metabolism. It is a well-established therapeutic target for type 2 diabetes. DPP4 selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides. A key function of DPP4 is the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism forms the basis for the therapeutic action of a class of oral antidiabetic drugs known as "gliptins".

The screening and characterization of DPP4 inhibitors are crucial steps in the development of new therapies for type 2 diabetes. Fluorogenic substrates are invaluable tools in this process, providing a sensitive and continuous assay for measuring enzyme activity.

This compound: A Tale of Two Enzymes

This compound is a fluorogenic dipeptide substrate designed to be cleaved by prolyl peptidases. Upon enzymatic cleavage of the amide bond between proline and the aminotrifluoromethylcoumarin (AFC) moiety, the highly fluorescent AFC is released, resulting in a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzyme activity allows for the sensitive detection of enzyme kinetics and the screening of potential inhibitors.

While this compound can be cleaved by DPP4, extensive research has demonstrated that its primary and more specific target is Fibroblast Activation Protein (FAP)[1]. FAP is another member of the prolyl peptidase family and is implicated in tumorigenesis. Studies have shown that while FAP efficiently cleaves Ac-Gly-Pro, DPP4 exhibits significantly lower reactivity with this N-terminally acetylated substrate[1]. This specificity makes this compound a more suitable tool for investigating FAP activity and screening for FAP-selective inhibitors.

For the specific assessment of DPP4 activity, the non-acetylated counterpart, H-Gly-Pro-AMC (or other similar substrates like Ala-Pro-AFC), is more commonly employed and generally exhibits better reactivity.

Quantitative Data on Substrate Kinetics and Inhibitor Potency

Due to the higher specificity of this compound for FAP, comprehensive kinetic data for its interaction with DPP4 is scarce in the scientific literature. However, to provide a valuable reference for researchers, the following tables summarize the kinetic parameters for this compound with FAP and for the more conventional DPP4 substrate, H-Gly-Pro-AMC, with DPP4. Additionally, IC50 values for well-known DPP4 inhibitors determined using standard DPP4 substrates are presented.

Table 1: Michaelis-Menten Constants (Km) for this compound with FAP

| Enzyme | Substrate | Km (μM) | Reference |

| Fibroblast Activation Protein (FAP) | This compound | 330 ± 30 | [2] |

Table 2: Michaelis-Menten Constants (Km) for a Standard DPP4 Substrate

| Enzyme | Substrate | Km (μM) | Reference |

| Dipeptidyl Peptidase IV (DPP4) | H-Gly-Pro-AMC | 17.4 | [3] |

Table 3: IC50 Values of Common DPP4 Inhibitors (using H-Gly-Pro-AMC or similar substrates)

| Inhibitor | IC50 (nM) | Substrate Used | Reference |

| Sitagliptin | 4.38 | Not Specified | [4] |

| Saxagliptin | 0.6 | Gly-Pro-pNA | [4] |

| Vildagliptin | <2 (rapid dissociation) | Not Specified | [5] |

| Diprotin A | 24,700 | Not Specified | [6] |

Experimental Protocols

While a specific protocol for a DPP4 inhibition assay using this compound is not standard, the following detailed methodology for a typical DPP4 inhibitor screening assay using the more common substrate H-Gly-Pro-AMC can be adapted. Researchers should be aware that optimization of substrate concentration will be necessary if using this compound, and the lower reactivity with DPP4 may result in a reduced signal-to-noise ratio.

Materials and Reagents

-

Human recombinant DPP4 enzyme

-

H-Gly-Pro-AMC (or this compound)

-

DPP4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[3]

-

DPP4 Inhibitor (e.g., Sitagliptin) for positive control

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[3]

Assay Procedure for DPP4 Inhibitor Screening

-

Reagent Preparation:

-

Prepare a stock solution of the substrate (e.g., 5 mM H-Gly-Pro-AMC in DMSO). Dilute this stock solution in DPP4 Assay Buffer to the desired final concentration (typically around the Km value, e.g., 20 µM).

-

Dilute the human recombinant DPP4 enzyme in DPP4 Assay Buffer to the working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor (e.g., Sitagliptin) in DMSO, and then dilute further in DPP4 Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

-

Assay Plate Setup:

-

Add 30 µL of DPP4 Assay Buffer to all wells.

-

Add 10 µL of the diluted test compound or positive control inhibitor to the respective wells. For the 100% activity control, add 10 µL of DPP4 Assay Buffer containing the same final concentration of DMSO as the compound wells.

-

Add 10 µL of the diluted DPP4 enzyme solution to all wells except for the background control wells, to which 10 µL of DPP4 Assay Buffer is added.

-

Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.

-

Immediately start monitoring the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. Readings can be taken in kinetic mode every 1-2 minutes for 15-30 minutes, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at 37°C.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme) from all other readings.

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ of test compound / V₀ of 100% activity control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the DPP4 signaling pathway.

Caption: Workflow for a DPP4 inhibitor screening assay.

Caption: DPP4 signaling pathway in glucose homeostasis.

Conclusion

This compound serves as a valuable tool for enzymatic studies, but its utility is more pronounced in the investigation of Fibroblast Activation Protein rather than Dipeptidyl Peptidase IV. For researchers focused on DPP4, substrates such as H-Gly-Pro-AMC are recommended for more sensitive and specific assays. This technical guide provides the necessary context, comparative data, and a detailed experimental protocol to aid in the design and execution of robust and reliable dipeptidyl peptidase inhibition assays, contributing to the advancement of drug discovery in metabolic diseases.

References

- 1. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shop.bachem.com [shop.bachem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fibroblast Activation Protein (FAP) Activity Assay Using Ac-Gly-Pro-AFC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the stroma of many epithelial cancers, as well as in tissues undergoing remodeling, such as in fibrosis and wound healing.[1] Its restricted expression in normal adult tissues makes it an attractive target for cancer diagnostics and therapeutics.[1][2] The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, plays a crucial role in remodeling the extracellular matrix and modulating the tumor microenvironment, thereby influencing tumor growth, invasion, and immunosuppression.[3][4]

The Ac-Gly-Pro-AFC (Acetyl-Glycyl-L-prolyl-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate specifically designed to measure the endopeptidase activity of FAP.[2][5] The N-acetylation of the glycine residue makes the substrate resistant to cleavage by dipeptidyl peptidase IV (DPP-IV), a closely related enzyme, thus ensuring high selectivity for FAP.[6] Upon cleavage by FAP at the Pro-AFC bond, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released, and its fluorescence can be monitored in real-time to determine FAP activity.

These application notes provide a detailed protocol for measuring FAP activity using the this compound substrate, along with data presentation guidelines and a visualization of the experimental workflow.

Data Presentation

Quantitative data for the FAP activity assay using this compound is summarized in the tables below. These values are essential for experimental design and data interpretation.

Table 1: Kinetic Parameters of this compound with FAP

| Parameter | Value | Reference |

| K_m_ | 330 ± 30 µM | [2] |

| k_cat_ | 7.7 ± 0.2 s⁻¹ | [2] |

Table 2: Recommended Reagent Concentrations and Conditions

| Reagent/Condition | Recommended Range/Value | Notes |

| Recombinant Human FAP | 1 - 10 nM | Optimal concentration may vary depending on the specific activity of the enzyme lot. |

| This compound Substrate | 100 - 500 µM | A concentration around the K_m_ value is often a good starting point for kinetic assays. |

| Assay Buffer | Tris-based buffer (e.g., 50 mM Tris, 140 mM NaCl, pH 7.5) | Buffer composition can be optimized for specific experimental needs. |

| Temperature | 25 - 37 °C | Consistent temperature control is crucial for reproducible results. |

| Incubation Time | 30 - 60 minutes | For kinetic reads, measurements are typically taken every 1-5 minutes. |

| Excitation Wavelength | ~400 nm | [7] |

| Emission Wavelength | ~505 nm | [7] |

Experimental Protocols

This section provides a detailed methodology for performing the FAP activity assay using this compound.

Materials and Reagents

-

Recombinant Human FAP (specific activity should be noted from the supplier's datasheet)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, pH 7.5)

-

DMSO (for dissolving the substrate)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with temperature control and kinetic reading capabilities

-

Standard fluorophore (e.g., free AFC) for generating a standard curve

Reagent Preparation

-

Recombinant FAP Solution: Prepare a stock solution of recombinant human FAP in assay buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the FAP stock to the desired working concentration in cold assay buffer.

-

This compound Substrate Stock Solution: Dissolve the this compound substrate in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store this stock solution at -20°C, protected from light.

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the final desired concentration in assay buffer. It is important to ensure that the final DMSO concentration in the assay well is low (typically ≤1%) to avoid enzyme inhibition.

Assay Procedure

-

Prepare the Microplate:

-

Test Wells: Add a defined volume of the diluted FAP enzyme solution to each well.

-

Substrate Blank Wells: Add the same volume of assay buffer without the enzyme to control for background fluorescence from the substrate.

-

Enzyme Control Wells (Optional): Add the enzyme solution but no substrate to control for any intrinsic fluorescence of the enzyme preparation.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Start the enzymatic reaction by adding the this compound working solution to all wells.

-

Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and begin measuring the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm). For kinetic assays, record the fluorescence at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate blank wells) from the fluorescence readings of the test wells.

-

For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

If a standard curve with a known concentration of the free fluorophore (AFC) was performed, convert the relative fluorescence units (RFU) to the concentration of the product formed.

-

FAP activity can be expressed as the rate of product formation per unit of time per amount of enzyme (e.g., pmol/min/µg).

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Store stock solution protected from light. |

| Contaminated reagents or plate | Use fresh, high-quality reagents and clean plates. | |

| Low or No Signal | Inactive enzyme | Ensure proper storage and handling of the FAP enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a positive control if available. |

| Incorrect buffer pH or composition | Verify the pH and composition of the assay buffer. | |

| Incorrect instrument settings | Check the excitation and emission wavelengths and the gain setting on the fluorescence reader. | |

| Non-linear Reaction Progress Curves | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Optimize assay conditions (e.g., temperature, pH) to ensure enzyme stability throughout the assay. |

Visualizations

FAP Signaling Pathway in the Tumor Microenvironment

The following diagram illustrates the central role of FAP in the tumor microenvironment, highlighting its interactions and downstream signaling pathways that contribute to cancer progression. FAP, expressed on cancer-associated fibroblasts (CAFs), remodels the extracellular matrix (ECM) and influences various cell types through enzymatic and non-enzymatic functions, promoting tumor growth, invasion, and immunosuppression.[3][8][9]

FAP signaling in the tumor microenvironment.

Experimental Workflow for FAP Activity Assay

This diagram outlines the key steps involved in the this compound based FAP activity assay, from reagent preparation to data analysis.

Workflow for the this compound FAP activity assay.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. shop.bachem.com [shop.bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Real-time fluorogenic kinase assay using protein as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Standard Curve Generation in Ac-Gly-Pro-AFC Assays

Introduction

The Acetyl-Glycyl-Prolyl-7-amino-4-trifluoromethylcoumarin (Ac-Gly-Pro-AFC) assay is a sensitive fluorometric method used to measure the activity of certain proteases, most notably Dipeptidyl Peptidase IV (DPP4/CD26) and Fibroblast Activation Protein (FAP).[1] The assay utilizes a synthetic substrate, this compound, which is non-fluorescent. In the presence of the target enzyme, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) molecule.[2][3] The rate of AFC production is directly proportional to the enzyme's activity.

To accurately quantify the amount of AFC produced and, therefore, the enzymatic activity, a standard curve is essential.[4] This involves creating a series of solutions with known concentrations of AFC and measuring their corresponding fluorescence intensity.[5][6] The resulting standard curve allows for the conversion of the relative fluorescence units (RFU) measured from unknown samples into the molar amount of product formed. This document provides a detailed protocol for generating a reliable AFC standard curve for use in this compound based assays.

Core Principles of Fluorometric Assays

Fluorometric enzyme assays rely on the difference in fluorescence between a substrate and its product to measure the reaction rate.[7] These assays are generally more sensitive than spectrophotometric methods but require careful handling to avoid interference from impurities or photobleaching of fluorescent compounds.[7][8] The generation of a standard curve is a critical calibration step that accounts for variations in instrument performance, ensuring that fluorescence values can be accurately compared and quantified.[6][9]

Experimental Protocols

Protocol 1: Preparation of AFC Standard Solutions

This protocol describes the preparation of a concentrated stock solution and subsequent serial dilutions to create working standards.

Materials:

-

7-Amino-4-trifluoromethylcoumarin (AFC) standard (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)

-

Microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

AFC Stock Solution Preparation (10 mM):

-

AFC powder is typically supplied in pre-weighed vials.[10] Refer to the manufacturer's data sheet for the exact molecular weight (MW of AFC is ~229.15 g/mol ).

-

To prepare a 10 mM stock solution, dissolve the AFC powder in an appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM solution from 1 mg of AFC powder:

-

Volume of DMSO (µL) = (Mass of AFC (mg) / MW of AFC ( g/mol )) * 1,000,000

-

Volume of DMSO (µL) = (1 mg / 229.15 g/mol ) * 1,000,000 ≈ 4364 µL or 4.364 mL for a 1mM solution. To make a 10mM solution, you would use 436.4 µL.

-

-

Vortex the solution thoroughly until all the powder is completely dissolved.[5] This is your 10 mM AFC Stock Solution . Store this stock in small aliquots at -20°C, protected from light.

-

-

Preparation of Intermediate AFC Dilution (100 µM):

-

Thaw one aliquot of the 10 mM AFC Stock Solution.

-

Perform a 1:100 dilution of the 10 mM stock solution in Assay Buffer to create a 100 µM intermediate solution. For example, add 10 µL of the 10 mM AFC Stock Solution to 990 µL of Assay Buffer.

-

Mix thoroughly. This will be your 100 µM AFC Working Stock .

-

-

Serial Dilutions for Standard Curve:

-

Label a set of microcentrifuge tubes from 1 to 8.

-

Add 100 µL of Assay Buffer to tubes 2 through 8.

-

Add 200 µL of the 100 µM AFC Working Stock to tube 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from tube 1 to tube 2. Mix well by pipetting up and down.

-

Continue this serial dilution by transferring 100 µL from tube 2 to tube 3, and so on, until tube 7.

-

Do not add any AFC solution to tube 8; this will serve as the blank (0 µM AFC).

-

The concentrations in the tubes will be: 100, 50, 25, 12.5, 6.25, 3.13, and 1.56 µM.

-

Protocol 2: 96-Well Plate Assay Setup and Measurement

This protocol details the setup of the 96-well plate for measuring the fluorescence of the AFC standards.

Materials:

-

AFC standard dilutions (from Protocol 1)

-

Assay Buffer

-

Black, flat-bottom 96-well microplate

-

Multichannel pipette (optional, but recommended)

-

Fluorescence microplate reader

Procedure:

-

Plate Loading:

-

Add 50 µL of each AFC standard dilution (from the serial dilution series) to the 96-well plate in triplicate.

-

Add 50 µL of the Assay Buffer (from tube 8) to three wells to serve as the blank.

-

Note: In a full enzyme assay, you would also add 50 µL of the assay buffer to the standard wells to normalize for any intrinsic fluorescence from the substrate, if necessary.[2] The final volume in all wells (standards and samples) should be identical. For this protocol, we assume a final volume of 100 µL by adding 50 µL of buffer to each standard well.

-

-

Fluorescence Measurement:

-

Place the 96-well plate into a fluorescence microplate reader.

-

Set the excitation wavelength to ~380 nm and the emission wavelength to ~500 nm.[2] (Note: Optimal wavelengths may vary slightly between instruments; consult your instrument's manual).

-

Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) for all wells.

-

Data Presentation

The quantitative data obtained from the fluorescence measurement should be organized for clarity and ease of analysis.

Table 1: AFC Standard Curve Data

| AFC Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average (RFU) | Standard Deviation (RFU) | Corrected (RFU) (Average - Blank) |

| 100 | 18550 | 18650 | 18490 | 18563.3 | 80.8 | 18458.3 |

| 50 | 9320 | 9400 | 9355 | 9358.3 | 40.1 | 9253.3 |

| 25 | 4710 | 4680 | 4750 | 4713.3 | 35.1 | 4608.3 |

| 12.5 | 2405 | 2380 | 2415 | 2400.0 | 17.8 | 2295.0 |

| 6.25 | 1250 | 1280 | 1265 | 1265.0 | 15.0 | 1160.0 |

| 3.13 | 680 | 695 | 670 | 681.7 | 12.6 | 576.7 |

| 1.56 | 390 | 385 | 405 | 393.3 | 10.4 | 288.3 |

| 0 (Blank) | 102 | 108 | 105 | 105.0 | 3.0 | 0.0 |

Data Analysis and Interpretation

-

Plot the Standard Curve: Create a scatter plot with the Corrected RFU on the Y-axis and the corresponding AFC Concentration (µM) on the X-axis.

-

Linear Regression: Perform a linear regression analysis on the data points. Most data analysis software (e.g., Microsoft Excel, GraphPad Prism) can do this automatically.

-

Equation and R² Value: The analysis will yield an equation for the line in the format y = mx + c , where 'y' is the Corrected RFU, 'm' is the slope, 'x' is the AFC concentration, and 'c' is the y-intercept. The R-squared (R²) value should also be determined. An R² value close to 1.0 (e.g., >0.99) indicates a strong linear relationship and a reliable standard curve.

-

Calculate Unknown Concentrations: Once you have the linear equation, you can calculate the concentration of AFC produced in your experimental samples by rearranging the formula: x = (y - c) / m Where 'y' is the background-corrected RFU of your sample.

Visualizations

Caption: Experimental workflow for generating an AFC standard curve.

Caption: Principle of the fluorogenic this compound enzyme assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. eurogentec.com [eurogentec.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]

- 6. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]

- 7. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 8. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Measuring Fibroblast Activation Protein (FAP) Activity in Human Plasma using Ac-Gly-Pro-AFC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[1] Under normal physiological conditions, FAP expression is low in most adult tissues. However, its expression is significantly upregulated on reactive stromal fibroblasts in various pathological conditions, including cancer, fibrosis, and arthritis. This differential expression makes FAP an attractive biomarker and a promising therapeutic target. A soluble, enzymatically active form of FAP circulates in human plasma, and its quantification can provide valuable insights into disease progression and response to therapy.[1]

This document provides a detailed protocol for measuring FAP activity in human plasma using the fluorogenic substrate N-Acetyl-Glycyl-L-prolyl-7-amino-4-trifluoromethylcoumarin (Ac-Gly-Pro-AFC). Upon cleavage by FAP between the proline and AFC moieties, the highly fluorescent 7-amino-4-trifluoromethylcoumarin is released, allowing for sensitive and continuous monitoring of FAP enzymatic activity.

Principle of the Assay

The assay is based on the specific endopeptidase activity of FAP, which recognizes and cleaves the Gly-Pro sequence.[2] The substrate this compound is relatively specific for FAP, with low reactivity towards other related proteases like Dipeptidyl Peptidase-4 (DPP4), especially when the N-terminus is acetylated.[3] The rate of AFC release is directly proportional to the FAP activity in the sample. The fluorescence of the liberated AFC is measured over time using a fluorescence plate reader, with excitation and emission wavelengths typically around 400 nm and 505 nm, respectively.

Signaling Pathway Diagram

Caption: Enzymatic cleavage of this compound by FAP.

Materials and Reagents

| Reagent/Material | Supplier Examples | Notes |

| This compound | Cayman Chemical, MedchemExpress | Store at -20°C, protected from light. |

| FAP Assay Buffer | - | 50 mM Tris-HCl, pH 7.5-8.0, 140 mM NaCl. |

| Recombinant Human FAP | R&D Systems, Sino Biological | For positive control and standard curve. |

| FAP Inhibitor (e.g., UAMC-1110) | MedChemExpress | For confirming assay specificity. |

| Human Plasma (EDTA) | Commercial vendor or collected in-house | See plasma collection and handling protocol. |

| 96-well black, flat-bottom plates | Corning, Greiner Bio-One | For fluorescence measurements. |